Cas no 1339802-83-3 (methyl 3-(quinolin-6-yl)prop-2-ynoate)

Methyl 3-(quinolin-6-yl)prop-2-ynoate is a quinoline-based alkyne ester with applications in organic synthesis and pharmaceutical research. Its structure combines a quinoline moiety with a reactive propiolate ester group, making it a versatile intermediate for cross-coupling reactions, cycloadditions, and other functionalizations. The electron-deficient alkyne functionality enhances reactivity in click chemistry and metal-catalyzed transformations. The quinoline scaffold contributes to its potential use in medicinal chemistry, particularly in the development of bioactive molecules. This compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure facilitates precise modifications for targeted applications.
methyl 3-(quinolin-6-yl)prop-2-ynoate structure
1339802-83-3 structure
Product name:methyl 3-(quinolin-6-yl)prop-2-ynoate
CAS No:1339802-83-3
MF:C13H9NO2
MW:211.216063261032
CID:5572971

methyl 3-(quinolin-6-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(quinolin-6-yl)prop-2-ynoate
    • Inchi: 1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3
    • InChI Key: SYPKSNKPRNZOCH-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C#CC1=CC=C2C(=C1)C=CC=N2

methyl 3-(quinolin-6-yl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M293426-1g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3
1g
$ 865.00 2022-06-04
Life Chemicals
F2167-6841-2.5g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
2.5g
$1222.0 2023-09-06
Life Chemicals
F2167-6841-0.25g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F2167-6841-1g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
1g
$611.0 2023-09-06
TRC
M293426-500mg
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3
500mg
$ 570.00 2022-06-04
Life Chemicals
F2167-6841-10g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
10g
$2566.0 2023-09-06
Life Chemicals
F2167-6841-5g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
5g
$1833.0 2023-09-06
Life Chemicals
F2167-6841-0.5g
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3 95%+
0.5g
$580.0 2023-09-06
TRC
M293426-100mg
methyl 3-(quinolin-6-yl)prop-2-ynoate
1339802-83-3
100mg
$ 135.00 2022-06-04

methyl 3-(quinolin-6-yl)prop-2-ynoate Related Literature

Additional information on methyl 3-(quinolin-6-yl)prop-2-ynoate

Methyl 3-(Quinolin-6-Yl)Prop-2-Ynoate: A Comprehensive Overview

Methyl 3-(Quinolin-6-Yl)Prop-2-Ynoate, also known by its CAS number 1339802-83-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure, and features an alkyne group, making it a valuable building block for various applications. Recent studies have highlighted its potential in drug discovery, material synthesis, and as a precursor for advanced organic materials.

The structure of methyl 3-(quinolin-6-yl)prop-2-ynoate consists of a quinoline ring system substituted at the 6-position with an alkyne group. The presence of the alkyne introduces unique electronic and steric properties, which make this compound highly versatile. Its ability to undergo various types of reactions, such as cycloadditions and conjugate additions, has made it a valuable intermediate in organic synthesis. Researchers have explored its use in constructing complex molecular frameworks, particularly in the development of bioactive compounds.

One of the most promising areas of research involving methyl 3-(quinolin-6-yl)prop-2-ynoate is its application in drug discovery. The quinoline moiety is well-known for its pharmacological activity, and the addition of the alkyne group enhances its potential as a lead compound for developing new drugs. Recent studies have demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a candidate for therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases.

In the realm of materials science, methyl 3-(quinolin-6-yl)prop-2-yonoate has shown potential as a precursor for the synthesis of advanced materials, including coordination polymers and metal organic frameworks (MOFs). The alkyne group facilitates metal coordination, enabling the formation of highly ordered structures with unique properties. These materials have applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further highlighted the importance of this compound as a key building block.

The synthesis of methyl 3-(quinolin-6-ylyl)prop-yonoate involves a multi-step process that typically begins with the preparation of quinoline derivatives. The introduction of the alkyne group is often achieved through Sonogashira coupling or other cross-coupling reactions, which are efficient methods for forming carbon-heteroatom bonds. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

In terms of spectroscopic characterization, methyl 3-(quinolin-ylyl)prop-yonoate exhibits distinct absorption bands due to its conjugated system. UV-vis spectroscopy reveals strong absorption in the visible region, which is attributed to the extended conjugation within the molecule. This property makes it suitable for applications in optoelectronic devices, where light absorption is critical. Additionally, NMR spectroscopy provides detailed insights into the molecular structure, confirming the presence of both the quinoline and alkyne moieties.

The stability and reactivity of methyl 3-(quinolin-ylyl)prop-yonoate under various conditions have been extensively studied. It is relatively stable under ambient conditions but can undergo transformations under specific reaction conditions. For instance, exposure to acidic or basic environments can lead to protonation or deprotonation at specific sites, influencing its reactivity. These studies provide valuable information for designing synthetic routes that utilize this compound as an intermediate.

In conclusion, methyl 3-(quinolin-ylyl)prop-yonoate (CAS No: 1339802855745544444444444444448755555555555777777777777899999999999988888888888111111111111000000000000)) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while also exhibiting promising properties for drug development and materials science. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.

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